molecular formula C13H12N2O3S B1412861 1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173101-00-1

1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1412861
M. Wt: 276.31 g/mol
InChI Key: KTIJOTGMHYOOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (MBCA) is an organic acid with a wide range of applications in the chemical, biological, and pharmaceutical industries. MBCA is used in a variety of chemical synthesis methods, such as condensation reactions, oxidations, and hydrolysis. It has also been found to have potential therapeutic applications, as it has been shown to have effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Biological Activity Prediction

One study describes the synthesis of novel bicyclic systems through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, confirming their structures through IR, 1H NMR, and liquid chromato-mass spectrometry. The biological activity of these compounds was predicted using PASS, indicating potential pharmacological applications (Kharchenko, Detistov, & Orlov, 2008).

Antioxidant Activity

Another research effort synthesized a series of novel derivatives and evaluated their antioxidant activity through DPPH radical scavenging method and reducing power assay. Notably, some compounds showed higher antioxidant activity than ascorbic acid, highlighting their potential as antioxidant agents (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Antimicrobial Activity

Research on new 4-Thiazolidinones derivatives involving 2-amino-6-methylbenzothiazole demonstrated their antimicrobial activity against various bacterial and fungal species, offering insights into their potential as antimicrobial agents (Patel & Shaikh, 2010).

properties

IUPAC Name

1-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-7-3-2-4-9-11(7)14-13(19-9)15-6-8(12(17)18)5-10(15)16/h2-4,8H,5-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIJOTGMHYOOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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